molecular formula C9H8F2O2 B13065576 1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one

1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one

Cat. No.: B13065576
M. Wt: 186.15 g/mol
InChI Key: GUPJLACSNGFICA-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8F2O2. It is a derivative of acetophenone, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions and a hydroxyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-difluorophenol with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3,5-Difluoro-2-hydroxyphenyl)propan-1-one is unique due to its specific substitution pattern and the presence of both fluorine atoms and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

1-(3,5-difluoro-2-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H8F2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3

InChI Key

GUPJLACSNGFICA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)F)F)O

Origin of Product

United States

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